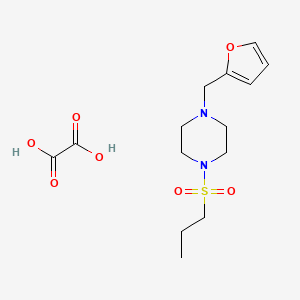

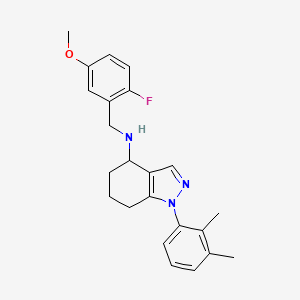

![molecular formula C14H13ClN2O2 B6123795 2-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B6123795.png)

2-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide” is a derivative of pyrazine, which is a basic aromatic ring with two nitrogen atoms . The presence of a chlorophenyl group, a methyl group, and a cyclopenta ring, along with two oxygen atoms, suggests that this compound could have unique chemical and physical properties.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazine core would be a six-membered ring with two nitrogen atoms. Attached to this core would be a cyclopenta ring, a chlorophenyl group, and a methyl group. Additionally, the compound contains two oxygen atoms, suggesting it may exist as a dioxide .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its various functional groups. Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazine is a weak diacid base, and its derivatives may share similar properties . The presence of a chlorophenyl group, a methyl group, and a cyclopenta ring could also influence the compound’s properties .Mécanisme D'action

CPPO acts as a fluorescent probe by reacting with ROS to produce a fluorescent product. The reaction involves the transfer of an electron from the ROS to CPPO, which results in the formation of a fluorescent compound. This reaction is specific to ROS and does not occur with other molecules, making CPPO a selective probe for ROS.

Biochemical and Physiological Effects:

CPPO has been shown to have a protective effect against oxidative stress in various cells and tissues. It has been shown to inhibit lipid peroxidation and ROS production, which can lead to cell damage and death. CPPO has also been shown to have a protective effect against ischemia-reperfusion injury, which is a common cause of tissue damage in various organs.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using CPPO in lab experiments is its selectivity for ROS. This makes it a useful tool for studying oxidative stress and ROS production in cells and tissues. CPPO is also relatively easy to synthesize and has good stability, making it a reliable probe for long-term experiments. However, CPPO has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for the use of CPPO in scientific research. One direction is the development of new fluorescent probes based on the CPPO structure. These probes could be designed to target specific ROS or other molecules of interest. Another direction is the use of CPPO in vivo to study oxidative stress and ROS production in live animals. This could provide valuable insights into the role of ROS in various physiological processes and diseases. Additionally, CPPO could be used in the development of new drugs targeting oxidative stress and ROS production in various diseases.

Méthodes De Synthèse

CPPO can be synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with malononitrile, followed by the reduction of the resulting intermediate compound with sodium borohydride. The final step involves the oxidation of the reduced intermediate with hydrogen peroxide in the presence of acetic acid. This process yields CPPO as a white crystalline solid.

Applications De Recherche Scientifique

CPPO is widely used in scientific research as a fluorescent probe. It is used to study various biochemical and physiological processes such as lipid peroxidation, oxidative stress, and reactive oxygen species (ROS) production. CPPO reacts with ROS to produce a fluorescent product that can be detected using a fluorescence spectrophotometer. This makes it a useful tool for studying oxidative stress and ROS production in cells and tissues.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-9-14(10-5-7-11(15)8-6-10)17(19)13-4-2-3-12(13)16(9)18/h5-8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIFYZGCTUQJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=C(N1[O-])CCC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

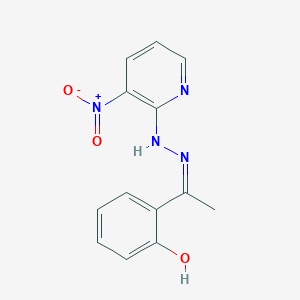

![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole](/img/structure/B6123734.png)

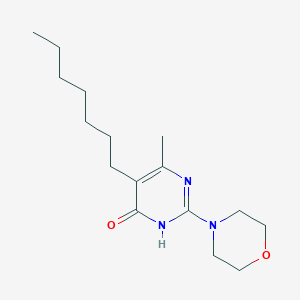

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123745.png)

![2-[4-(4-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6123767.png)

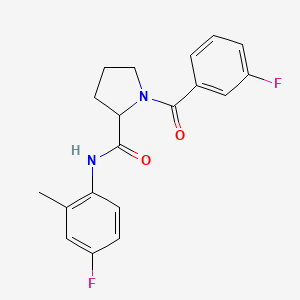

![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123777.png)

![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine](/img/structure/B6123787.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(methylthio)-2-propanamine](/img/structure/B6123794.png)

![2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6123797.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B6123798.png)